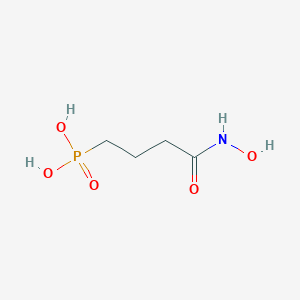

N-Hydroxy-4-phosphonobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-4-phosphonobutanamide is a small molecule with the chemical formula C₄H₁₀NO₅P.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Hydroxy-4-phosphonobutanamid beinhaltet typischerweise die Reaktion von 4-Phosphonobuttersäure mit Hydroxylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Der Prozess kann Schritte wie Veresterung, Hydrolyse und Reinigung umfassen, um die endgültige Verbindung zu erhalten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für N-Hydroxy-4-phosphonobutanamid nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung industrieller Reagenzien und den Einsatz großtechnischer Reinigungsverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Hydroxy-4-phosphonobutanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Phosphonatderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen führen.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Phosphonatestern führen, während Reduktion Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

NH4PB is utilized as a reagent in various organic synthesis reactions. Its ability to participate in oxidation and substitution reactions makes it valuable for synthesizing complex organic compounds. For example, it can undergo oxidation to form phosphonate derivatives or be involved in substitution reactions where the hydroxyl group is replaced by other functional groups.

Biological Applications

In biological research, NH4PB has been studied for its potential role as an enzyme inhibitor. One of the key targets is triosephosphate isomerase (TPI), an enzyme crucial for glycolysis. NH4PB can inhibit TPI activity, thereby impacting metabolic processes within cells . This inhibition suggests potential applications in metabolic disorders and cancer therapy.

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of NH4PB, particularly in targeting specific enzymes or pathways related to diseases such as cancer. For instance, studies have indicated that derivatives of related compounds exhibit significant anti-cancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival . Although NH4PB itself has not been directly linked to anti-cancer effects, its structural analogs suggest a promising avenue for further investigation.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of NH4PB on TPI demonstrated that the compound could effectively reduce enzyme activity, leading to altered glycolytic flux in cancer cells. This alteration could potentially slow down tumor growth and enhance the efficacy of existing treatments .

Case Study 2: Synthesis of Derivatives

Research into derivatives of NH4PB has revealed their potential as HDAC inhibitors. One derivative showed superior inhibition compared to established HDAC inhibitors like SAHA, indicating that NH4PB and its derivatives could serve as lead compounds for developing new cancer therapeutics .

Wirkmechanismus

The mechanism of action of N-Hydroxy-4-phosphonobutanamide involves its interaction with specific molecular targets. One known target is triosephosphate isomerase, an enzyme involved in the glycolytic pathway. The compound can inhibit the activity of this enzyme, thereby affecting the metabolic processes in cells .

Vergleich Mit ähnlichen Verbindungen

- N-Hydroxy-4-phosphonobutyrate

- 4-Phosphonobutyric acid

- N-Hydroxy-2-phosphonoacetamide

Comparison: N-Hydroxy-4-phosphonobutanamide is unique due to its specific structure, which allows it to interact with certain enzymes and pathways differently compared to similar compounds. For instance, its hydroxyl group and phosphonate moiety provide distinct reactivity and binding properties, making it a valuable tool in biochemical research .

Biologische Aktivität

N-Hydroxy-4-phosphonobutanamide (NH4PBA) is a compound that has garnered attention in various fields of biological research, particularly for its potential roles in enzyme inhibition and as a biochemical probe. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, along with a comparative analysis with related compounds.

| Property | Value |

|---|---|

| CAS Number | 146086-80-8 |

| Molecular Formula | C₄H₁₀N₁O₅P |

| Molecular Weight | 183.10 g/mol |

| IUPAC Name | [4-(hydroxyamino)-4-oxobutyl]phosphonic acid |

| SMILES | C(CC(=O)NO)CP(=O)(O)O |

Synthesis

The synthesis of this compound typically involves the reaction of 4-phosphonobutyric acid with hydroxylamine under controlled conditions. The process may include steps such as:

- Esterification

- Hydrolysis

- Purification

These steps ensure the formation of the desired product with high purity and yield.

This compound has been shown to interact specifically with triosephosphate isomerase (TIM), an enzyme crucial in the glycolytic pathway. The compound acts as an inhibitor, affecting metabolic processes by binding to the active site or altering enzyme conformation. Notably, studies have demonstrated that NH4PBA can stabilize the open conformation of TIM, which is critical for its enzymatic function .

Biological Activities

- Enzyme Inhibition : NH4PBA has shown significant inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its interaction with TIM suggests potential applications in targeting metabolic disorders or infections caused by pathogens like Plasmodium falciparum.

- Medicinal Chemistry : The compound is being investigated for its therapeutic potential, particularly in drug development targeting specific enzymes or pathways associated with diseases.

- Biochemical Probes : Due to its ability to inhibit key enzymes, NH4PBA serves as a useful tool in biochemical research for studying enzyme kinetics and mechanisms .

Study 1: Inhibition of Triosephosphate Isomerase

A study focused on the inhibition of TIM by NH4PBA revealed that the compound binds effectively to the enzyme, leading to altered kinetics. This study highlighted the importance of loop dynamics in TIM's functionality and how NH4PBA stabilizes certain conformations that may hinder normal enzyme activity .

Study 2: Potential Antimalarial Applications

Research has explored NH4PBA's effects on Plasmodium falciparum, suggesting that its inhibition of TIM could disrupt glycolysis in the parasite, presenting a potential therapeutic avenue for malaria treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Similarity | Known Biological Activity |

|---|---|---|

| N-Hydroxy-2-phosphonoacetamide | Moderate | Enzyme inhibition |

| 4-Phosphonobutyric acid | High | Precursor for various derivatives |

| N-Hydroxy-4-phosphonobutyrate | Moderate | Limited studies on biological activity |

Eigenschaften

CAS-Nummer |

146086-80-8 |

|---|---|

Molekularformel |

C4H10NO5P |

Molekulargewicht |

183.10 g/mol |

IUPAC-Name |

[4-(hydroxyamino)-4-oxobutyl]phosphonic acid |

InChI |

InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10) |

InChI-Schlüssel |

AKXSFRVADDCWTF-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NO)CP(=O)(O)O |

Kanonische SMILES |

C(CC(=O)NO)CP(=O)(O)O |

Key on ui other cas no. |

146086-80-8 |

Synonyme |

4PBH N-hydroxy-4-phosphonobutanamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.